3,6-Caryolanediol
Overview
Description
3,6-Caryolanediol, also known as Caryolane-1,9β-diol, is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. This compound is typically found as a colorless to pale yellow liquid with a strong fragrance and is soluble in organic solvents such as ethanol, ethers, and esters .
Preparation Methods
3,6-Caryolanediol can be obtained through both natural extraction and chemical synthesis .
Natural Extraction: It is extracted from plants such as Sindora sumatrana. The extraction process involves solvent extraction followed by purification steps to isolate the compound.
Chemical Synthesis: The synthetic route involves starting from precursor compounds and undergoing a series of chemical reactions such as reduction and oxidation to yield the target product. The specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
3,6-Caryolanediol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3,6-Caryolanediol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard and in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the fragrance industry due to its strong aromatic properties.
Mechanism of Action
The mechanism of action of 3,6-Caryolanediol involves its interaction with specific molecular targets and pathways. It is known to inhibit lipopolysaccharide-induced nitric oxide production, which is a key pathway in inflammatory responses . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
3,6-Caryolanediol is unique among sesquiterpenoids due to its specific structure and properties. Similar compounds include:
1,9-Caryolanediol 9-acetate:
Clovanediol: Another sesquiterpenoid with a similar structure but different functional groups.
Patchouli alcohol: A well-known sesquiterpenoid with distinct aromatic properties.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOMLIUSIKKRA-FUQNVFFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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